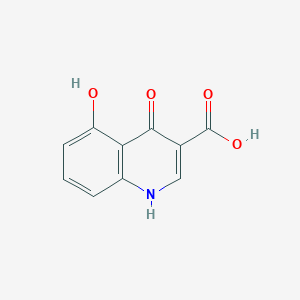

4,5-Dihydroxyquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

79148-46-2 |

|---|---|

Molecular Formula |

C10H7NO4 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

5-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H7NO4/c12-7-3-1-2-6-8(7)9(13)5(4-11-6)10(14)15/h1-4,12H,(H,11,13)(H,14,15) |

InChI Key |

FVTAKEZMECQZEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C(=CN2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dihydroxyquinoline 3 Carboxylic Acid and Analogues

Classical Approaches for Quinoline (B57606) Ring Formation Applicable to Dihydroxyquinoline Frameworks

The formation of the core quinoline structure is a critical step in the synthesis of the target molecule. Several classical organic reactions have been adapted to produce the necessary substituted quinoline frameworks.

The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones. wikipedia.orgmdpi.com The reaction sequence begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu This initial step involves a nucleophilic attack from the aniline's nitrogen atom, leading to the substitution of the ethoxy group and the formation of an anilidomethylenemalonic ester intermediate. wikipedia.orgyoutube.com

The subsequent and crucial step is an intramolecular thermal cyclization of this intermediate. ablelab.eu This high-temperature reaction results in the formation of the quinoline ring system, specifically yielding a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org To obtain the final 4,5-dihydroxyquinoline-3-carboxylic acid, a specifically substituted aniline, such as 2,3-dihydroxyaniline, would be required as the starting material. The reaction is particularly effective for anilines that possess electron-donating groups in the meta-position. wikipedia.org The process concludes with the hydrolysis of the resulting ester to the carboxylic acid. wikipedia.orgmdpi.com Microwave irradiation has been explored to improve yields and significantly shorten reaction times compared to traditional reflux heating. ablelab.euasianpubs.org

Table 1: Key Stages of the Gould-Jacobs Reaction

| Stage | Reactants | Key Transformation | Typical Conditions |

|---|---|---|---|

| 1. Condensation | Substituted Aniline, Diethyl Ethoxymethylenemalonate | Formation of anilidomethylenemalonic ester intermediate | Mixing of reactants, often with initial heating |

| 2. Cyclization | Anilidomethylenemalonic ester intermediate | Intramolecular ring closure to form the 4-hydroxyquinoline (B1666331) ring | High temperatures (>250 °C) or microwave irradiation mdpi.comablelab.eu |

| 3. Saponification | Ethyl 4-hydroxyquinoline-3-carboxylate derivative | Hydrolysis of the ester group to a carboxylic acid | Treatment with a base like sodium hydroxide (B78521), followed by acidification wikipedia.org |

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids, making it a significant method in quinoline chemistry. wikipedia.orgwikipedia.org The reaction involves the condensation of isatin (B1672199) or a substituted isatin with a carbonyl compound containing an α-methylene group, conducted in the presence of a strong base like potassium hydroxide. wikipedia.orgjocpr.com

The mechanism begins with the base-catalyzed hydrolysis of the amide bond within the isatin molecule, opening the ring to form a keto-acid intermediate (isatoic acid). wikipedia.orgwikipedia.org This intermediate then reacts with the carbonyl compound. The ketone or aldehyde first condenses with the aniline portion of the intermediate to form an imine, which exists in equilibrium with its enamine tautomer. wikipedia.orgijsr.net The enamine subsequently undergoes an intramolecular cyclization and dehydration, yielding the final substituted quinoline-4-carboxylic acid. wikipedia.orgwikipedia.org While this reaction classically yields quinoline-4-carboxylic acids, its principles are foundational for constructing quinoline rings bearing a carboxylic acid group. researchgate.net A variant known as the Halberkann reaction, which uses N-acyl isatins, results in 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org

Table 2: Pfitzinger Reaction Overview

| Component | Role in Reaction | Example |

|---|---|---|

| Isatin Derivative | Provides the benzene (B151609) ring and nitrogen for the quinoline core | Isatin |

| Carbonyl Compound | Provides the remaining carbon atoms for the new pyridine (B92270) ring | Acetone, Acetophenone ijsr.netresearchgate.net |

| Base | Catalyzes the initial ring-opening of isatin | Potassium Hydroxide (KOH) wikipedia.org |

| Product | Final synthesized molecule | Substituted Quinoline-4-carboxylic acid wikipedia.org |

The condensation of anilines with derivatives of malonic acid is a cornerstone of quinoline synthesis, with the Gould-Jacobs reaction being a prime example. wikipedia.org However, other related methodologies also utilize this fundamental reaction. For instance, the Conrad-Limpach-Knorr synthesis involves the reaction between anilines and β-ketoesters. pharmaguideline.comjptcp.com The reaction conditions are critical in determining the final product; lower temperatures favor the formation of a β-amino acrylate, which cyclizes to a 4-quinolone, whereas higher temperatures produce a β-ketoester anilide that cyclizes to a 2-quinolone. pharmaguideline.com

These reactions generally proceed through the formation of an enamine or a Schiff base intermediate, which then undergoes an acid- or heat-catalyzed cyclization to form the quinoline ring. jptcp.comwikipedia.org The choice of the specific malonic acid derivative (e.g., diethyl malonate, diethyl ethoxymethylenemalonate) and the reaction conditions (temperature, catalyst) allows for control over the substitution pattern of the resulting quinoline ring. For the synthesis of this compound, the reaction would necessitate a 2,3-dihydroxyaniline and a malonic ester derivative capable of introducing the carboxylic acid group at the 3-position.

Targeted Functional Group Interconversions of the Carboxylic Acid Moiety

Once the dihydroxyquinoline ring with an ester at the 3-position is synthesized, further transformations of this functional group can be performed to yield the final carboxylic acid or other derivatives like amides.

Many quinoline synthesis routes, including the Gould-Jacobs reaction, initially yield an ester, such as ethyl 4,5-dihydroxyquinoline-3-carboxylate. wikipedia.orgmdpi.com The conversion of this ester to the desired carboxylic acid is typically achieved through saponification, which is a base-promoted hydrolysis. masterorganicchemistry.comebsco.com

The process involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.comyoutube.com The mechanism proceeds via a nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. youtube.comkhanacademy.org This forms a tetrahedral intermediate, which then collapses, expelling an alkoxide (e.g., ethoxide) as the leaving group to form the carboxylic acid. masterorganicchemistry.com In the basic medium, the newly formed carboxylic acid is immediately deprotonated to yield a carboxylate salt. youtube.com A final acidification step, typically during the workup with a strong acid like HCl, is required to protonate the carboxylate salt and generate the final this compound product. masterorganicchemistry.com

The carboxylic acid group of this compound can be converted into more reactive derivatives for further synthesis. A common and important transformation is its conversion to an acyl chloride. chemguide.co.uk This is achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgcommonorganicchemistry.com These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, forming a highly reactive acyl chloride. chemguide.co.uk The byproducts of this reaction, such as sulfur dioxide and hydrogen chloride gas (when using SOCl₂), are volatile, which can simplify purification. chemguide.co.uk

The resulting 4,5-dihydroxyquinoline-3-carbonyl chloride is a valuable intermediate. Due to its high reactivity, it can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles. A particularly common application is the synthesis of amides, which is achieved by reacting the acyl chloride with a primary or secondary amine. organic-chemistry.orgfishersci.it This reaction is typically rapid and efficient, providing a straightforward method for producing a diverse library of quinoline-3-carboxamides. researchgate.net

Table 3: Common Reagents for Carboxylic Acid Transformations

| Transformation | Starting Material | Typical Reagents | Product |

|---|---|---|---|

| Acyl Chloride Formation | Quinoline-3-carboxylic acid | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) commonorganicchemistry.com | Quinoline-3-carbonyl chloride |

| Amide Synthesis | Quinoline-3-carbonyl chloride | Primary or Secondary Amines (RNH₂ or R₂NH) fishersci.it | Quinoline-3-carboxamide |

Strategies for Esterification and Hydrazide Formation

The conversion of the carboxylic acid moiety at the C3 position of the quinoline scaffold into esters and hydrazides is a critical step for modifying the compound's physicochemical properties and for creating intermediates for further synthesis.

Esterification: The formation of esters from quinoline-3-carboxylic acids can be achieved through several standard organic chemistry protocols. The Fischer-Speier esterification, a classical and cost-effective method, involves reacting the carboxylic acid with an excess of a chosen alcohol under acidic catalysis, typically using sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comnih.gov This equilibrium-driven reaction is pushed toward the ester product by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com

For more sensitive or sterically hindered substrates, where the Fischer conditions might be too harsh or low-yielding, coupling agents are employed. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly effective method that proceeds under mild conditions at room temperature. organic-chemistry.org This technique is known for suppressing side product formation and achieving high yields. organic-chemistry.org Another mild and efficient method for esterification involves the use of TMS-diazomethane. nih.gov

Hydrazide Formation: Acid hydrazides are valuable synthetic intermediates used to create a variety of heterocyclic compounds and other derivatives. osti.govnih.gov The most common and direct route to synthesizing quinoline-3-carbohydrazides is the hydrazinolysis of the corresponding quinoline-3-carboxylic acid esters. This reaction is typically carried out by refluxing the ethyl or methyl ester with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent, such as ethanol (B145695). researchgate.net

Alternatively, hydrazides can be synthesized directly from the carboxylic acid. rjptonline.org A continuous flow process has been developed for the synthesis of acid hydrazides from carboxylic acids, offering a scalable and efficient methodology with short residence times. osti.gov This method is suitable for a range of aliphatic, aromatic, and heteroaromatic carboxylic acids. osti.gov

Interactive Table: Comparison of Esterification and Hydrazide Formation Methods

| Transformation | Method | Key Reagents | Typical Conditions | Advantages | Reference |

| Esterification | Fischer-Speier | Carboxylic Acid, Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Cost-effective, simple | masterorganicchemistry.com |

| Esterification | Steglich | Carboxylic Acid, Alcohol, DCC, DMAP (cat.) | Room temperature | Mild conditions, high yields, good for hindered substrates | organic-chemistry.org |

| Esterification | --- | Carboxylic Acid, TMS-diazomethane | --- | Mild, efficient | nih.gov |

| Hydrazide Formation | Hydrazinolysis of Ester | Ester, Hydrazine Hydrate | Reflux in ethanol | High yields, common method | researchgate.net |

| Hydrazide Formation | Direct from Acid | Carboxylic Acid, Hydrazine Hydrate | Continuous flow or grinding | Scalable, can be solvent-free | osti.govrjptonline.org |

Regioselective Introduction of Hydroxyl Substituents onto the Quinoline Core

The precise placement of hydroxyl groups, particularly at the C4 and C5 positions of the quinoline ring, is fundamental to the identity and properties of this compound. Direct C-H activation and subsequent hydroxylation of an unsubstituted quinoline core at these specific positions is a significant synthetic challenge. mdpi.comnih.gov Therefore, the most effective and widely used strategies involve constructing the quinoline ring from precursors that already contain the required hydroxyl or precursor functional groups at the desired locations.

The Gould-Jacobs reaction is a powerful and versatile method for synthesizing 4-hydroxyquinoline derivatives. mdpi.com This reaction involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. google.com To synthesize this compound, the starting material would be a 3-aminophenol (B1664112) derivative (or a protected version, such as 3-methoxyaniline). The amino group of this precursor reacts to form the nitrogen-containing ring of the quinoline, while the hydroxyl group remains at the position that will become C5 of the final quinoline core. The 4-hydroxy group is inherently formed during the cyclization step of the Gould-Jacobs reaction. Subsequent hydrolysis of the ester at the C3 position yields the target carboxylic acid.

| Reaction | Starting Materials | Key Step | Product Scaffold | Reference |

| Gould-Jacobs | Substituted Aniline, Alkoxymethylenemalonate | Thermal Cyclization | 4-Hydroxyquinoline-3-carboxylate | mdpi.comgoogle.com |

This "bottom-up" approach, building the ring system from appropriately substituted building blocks, ensures complete regiocontrol over the placement of the hydroxyl groups, a feat that is difficult to achieve through functionalization of the pre-formed heterocyclic core.

Exploration of Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline scaffolds to reduce environmental impact and enhance sustainability. acs.org These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Several key green strategies have been explored for quinoline synthesis:

Multicomponent Reactions (MCRs): Reactions like the Friedländer annulation and the Doebner reaction allow for the construction of the quinoline core in a single step from multiple starting materials. acs.org MCRs are highly atom-economical and reduce the number of synthetic steps and purification procedures required, thereby minimizing waste.

Alternative Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. "On-water" synthesis, where the reaction is performed in water, has been shown to be effective for preparing certain quinoline derivatives, taking advantage of water's unique properties to accelerate reaction rates. acs.org

Alternative Energy Sources: Microwave irradiation has emerged as a significant tool in green synthesis. acs.org It can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods.

Eco-Friendly Catalysis: The development of sustainable catalysts is another area of focus. The use of non-toxic, stable, and inexpensive catalysts like titanium dioxide (TiO₂) for visible-light-mediated aerobic dehydrogenation reactions provides an environmentally friendly method for synthesizing N-heterocycles. organic-chemistry.org Similarly, inexpensive nickel catalysts have been used for double dehydrogenative coupling reactions at mild temperatures. organic-chemistry.org Oxygen is often employed as the sole, green oxidant in these processes. organic-chemistry.org

These sustainable protocols offer significant advantages over classical methods, which often require harsh conditions, such as high temperatures and the use of hazardous reagents like polyphosphoric acid. google.comacs.org

| Green Approach | Description | Benefit | Reference |

| Multicomponent Reactions | Combining three or more reactants in a single step. | High atom economy, reduced waste. | acs.org |

| "On-Water" Synthesis | Using water as the reaction solvent. | Environmentally benign, potential rate acceleration. | acs.org |

| Microwave Irradiation | Using microwave energy to heat the reaction. | Reduced reaction times, increased yields. | acs.org |

| Green Catalysis | Using non-toxic, reusable catalysts (e.g., TiO₂, Ni). | Reduced toxicity, sustainability. | organic-chemistry.org |

| Aerobic Oxidation | Using O₂ as the oxidant. | Green and readily available oxidant. | organic-chemistry.org |

Mechanistic Investigations of Reactions Involving 4,5 Dihydroxyquinoline 3 Carboxylic Acid

Detailed Reaction Pathway Analysis of Quinoline (B57606) Ring Cyclization

The synthesis of the quinoline scaffold, the core of 4,5-dihydroxyquinoline-3-carboxylic acid, can be achieved through several established cyclization strategies. The specific placement of the dihydroxy and carboxylic acid functionalities points towards pathways that utilize appropriately substituted aniline (B41778) and three-carbon components. Mechanistic analysis of these pathways reveals the intricate sequence of reactions leading to the final heterocyclic system.

One of the most relevant and widely used methods is the Gould-Jacobs reaction . preprints.org This pathway commences with the reaction of a substituted aniline, in this case, 2,3-dihydroxyaniline, with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. The initial step is a nucleophilic attack by the aniline nitrogen onto the electrophilic carbon of the malonate derivative, followed by the elimination of ethanol (B145695) to form an intermediate. preprints.org This intermediate then undergoes a thermally induced intramolecular cyclization. mdpi.com The cyclization is an electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyl groups. This process forms a new six-membered ring. Subsequent dehydration (aromatization) leads to the formation of the ethyl 4,5-dihydroxyquinoline-3-carboxylate. The final step to obtain the target acid is the hydrolysis of the ester group.

Another plausible pathway is the Conrad-Limpach-Knorr synthesis . preprints.org This method involves the reaction of 2,3-dihydroxyaniline with a β-ketoester, such as diethyl malonate. The reaction conditions are critical as they determine the final product. preprints.org At elevated temperatures (around 140-150 °C), the initial condensation forms an enamine intermediate. This intermediate undergoes thermal cyclization via nucleophilic attack of the aniline ring onto the ester carbonyl, followed by elimination of ethanol to yield the 4-hydroxyquinoline (B1666331) (or 4-quinolone) ring system. mdpi.com Lower temperatures and acidic conditions, conversely, would favor the formation of a 2-quinolone isomer. preprints.org The mechanism involves keto-enol tautomerization, which plays a crucial role in the cyclization step. mdpi.com

A plausible reaction mechanism, modeled on the Doebner reaction, involves the reaction of an aniline, an aldehyde, and pyruvic acid. nih.gov An imine is first formed from the aniline and aldehyde. Pyruvic acid then reacts with the imine, leading to a cyclized dihydroquinoline intermediate. nih.gov This intermediate is subsequently oxidized to the final quinoline product. The oxidation is often coupled with the reduction of another molecule of the imine, acting as a hydrogen acceptor. nih.gov

Mechanistic Studies of Carboxylic Acid Functional Group Transformations

The carboxylic acid group at the C-3 position of the quinoline ring is a versatile functional handle that can undergo various transformations. Mechanistic understanding of these reactions is key to synthesizing derivatives with modified properties.

Ester Hydrolysis: The synthesis of this compound often proceeds via an ester precursor, such as an ethyl or methyl ester. The conversion of this ester to the final carboxylic acid is typically achieved through base-catalyzed hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (from a base like NaOH or KOH) on the electrophilic carbonyl carbon of the ester. chemicalbook.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the alkoxide (e.g., ethoxide) as a leaving group and forming the carboxylate salt. An acidic workup in the final step protonates the carboxylate to yield the desired carboxylic acid. chemicalbook.com

Decarboxylation: Quinoline-3-carboxylic acids can undergo decarboxylation, particularly under thermal conditions. mdpi.com The mechanism for thermal decarboxylation involves the formation of a cyclic transition state, leading to the loss of carbon dioxide and the formation of a carbanionic intermediate at the C-3 position. This intermediate is then protonated by a proton source in the reaction mixture to give the 3-unsubstituted quinoline. The stability of the quinoline ring system helps to drive this reaction. In some cases, the decarboxylation can be catalyzed by metals, such as copper, which facilitate the process through the formation of an organometallic intermediate. mdpi.com

Esterification and Amide Formation: The carboxylic acid can be converted back to an ester through acid-catalyzed esterification (Fischer esterification). The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances its electrophilicity. An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the ester. Similarly, amide formation can be achieved by activating the carboxylic acid with a coupling agent, followed by nucleophilic attack by an amine.

Intramolecular Cyclization and Tautomeric Equilibrium Mechanisms

Molecules containing both hydroxyl and carbonyl functionalities, such as hydroxyquinolines, often exhibit tautomerism, existing as an equilibrium mixture of different structural isomers. This compound is subject to significant tautomeric equilibria.

The primary equilibrium is a keto-enol tautomerism involving the hydroxyl group at the C-4 position and the adjacent ketone-like functionality within the ring. The compound can exist as the 4,5-dihydroxy form or as the 4-oxo-5-hydroxy-1,4-dihydroquinoline tautomer. chemicalbook.com The 4-oxo (or 4-quinolone) form is often the more stable and predominant tautomer due to the formation of a conjugated vinylogous amide system and favorable intramolecular hydrogen bonding between the 4-oxo group and the 5-hydroxy group, and between the 4-oxo group and the N-H proton. chemicalbook.comnih.gov

The equilibrium can be represented as:

Enol form: this compound

Keto form: 4-Oxo-5-hydroxy-1,4-dihydroquinoline-3-carboxylic acid

This equilibrium is dynamic and can be influenced by factors such as solvent polarity, pH, and temperature. Spectroscopic methods like NMR can be used to study the relative populations of these tautomers in solution. The presence of the 5-hydroxy group can further stabilize the 4-oxo tautomer through the formation of a six-membered hydrogen-bonded ring. While less common, intramolecular cyclization between the C-3 carboxylic acid and the C-4 hydroxyl group to form a lactone ring is also a theoretical possibility under specific dehydrating conditions, though the stability of the aromatic quinoline system makes this process less favorable.

Solvent Effects and Reaction Kinetics Analysis in Synthesis Protocols

The choice of solvent plays a critical role in the synthesis of quinoline derivatives, significantly influencing reaction rates and yields by modulating the stability of reactants, intermediates, and transition states.

In the cyclization step of quinoline synthesis, the mechanism often involves the formation of charged or highly polar intermediates and transition states. The reaction rate can be highly dependent on the solvent's polarity and its ability to solvate these species. chemrxiv.org For instance, in reactions like the Gould-Jacobs or Conrad-Limpach synthesis, the intramolecular electrophilic aromatic substitution step proceeds through a polar, charged transition state.

Polar Protic Solvents: Solvents like ethanol can act as proton donors/acceptors, potentially participating in the reaction mechanism and stabilizing charged intermediates through hydrogen bonding. However, they can also solvate the nucleophilic aniline reactant, potentially decreasing its reactivity.

Polar Aprotic Solvents: Solvents such as acetonitrile (B52724) (MeCN), DMF, or DMSO are effective at solvating polar species without participating as proton donors. nih.gov They can accelerate reactions by stabilizing polar transition states more than the less polar reactants, thereby lowering the activation energy. chemrxiv.org

Nonpolar Solvents: Nonpolar solvents like toluene (B28343) or 1,2-dichlorobenzene (B45396) are often used for high-temperature thermal cyclizations. nih.gov In these solvents, solvation effects are minimal, and the reaction kinetics are primarily governed by the intrinsic reactivity of the molecules at high thermal energy.

Experimental studies on related quinoline syntheses have demonstrated the profound impact of solvent choice. For example, in a Doebner-type reaction for synthesizing quinoline-4-carboxylic acids, a screening of solvents revealed that acetonitrile (MeCN) provided significantly better yields compared to ethanol, toluene, DCE, DMF, and DMSO. nih.gov This suggests that MeCN provided the optimal balance of polarity to facilitate the reaction pathway, likely by stabilizing a key transition state in the cyclization or oxidation step. The kinetics can vary by orders of magnitude simply by changing the solvent, highlighting the importance of solvent optimization in synthetic protocols. chemrxiv.org

Interactive Data Table: Effect of Solvent on Quinoline Synthesis Yield This table, based on data from related quinoline syntheses, illustrates how solvent choice can impact the final product yield, which is a direct outcome of the reaction kinetics and pathway efficiency. nih.gov

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

| Ethanol | BF₃·THF | 65 | 16 |

| Toluene | BF₃·THF | 65 | <5 |

| DCE | BF₃·THF | 65 | <5 |

| DMF | BF₃·THF | 65 | <5 |

| DMSO | BF₃·THF | 65 | <5 |

| THF | BF₃·THF | 65 | 42 |

| MeCN | BF₃·THF | 65 | 42 |

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Dihydroxyquinoline 3 Carboxylic Acid

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 4,5-Dihydroxyquinoline-3-carboxylic acid, both FT-IR and FT-Raman spectroscopy would provide a detailed fingerprint of its molecular structure, revealing key information about its hydroxyl, carboxylic acid, and quinoline (B57606) ring systems.

The FT-IR spectrum of this compound is expected to be dominated by broad absorption bands characteristic of the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

O-H Stretching (Carboxylic Acid): Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This strong hydrogen bonding results in a very broad and intense absorption band for the O-H stretch, generally appearing in the region of 3300-2500 cm⁻¹. This band would likely overlap with the C-H stretching frequencies.

O-H Stretching (Phenolic): The two phenolic hydroxyl groups at the C4 and C5 positions would also contribute to the O-H stretching region. Intramolecular hydrogen bonding, particularly between the 4-OH and the 3-carboxyl group, and the 5-OH and the nitrogen atom, would influence the position and shape of these bands. Sharper, less intense bands around 3500-3200 cm⁻¹ might be observed if free (non-hydrogen-bonded) hydroxyl groups are present, though this is less likely in the solid state.

C=O Stretching (Carboxylic Acid): The carbonyl (C=O) stretch of the carboxylic acid group is expected to produce a strong, sharp absorption band. For aromatic carboxylic acids, this peak typically appears between 1710-1680 cm⁻¹. Conjugation with the quinoline ring and potential intramolecular hydrogen bonding with the 4-OH group would likely shift this band to the lower end of the range.

C-O Stretching: The spectrum would also feature C-O stretching vibrations. A band in the 1320-1210 cm⁻¹ region is characteristic of the C-O stretch coupled with O-H bending in the carboxylic acid group. Additional C-O stretching bands from the phenolic hydroxyl groups are also expected in this fingerprint region.

The structure of this compound exists in tautomeric forms, including a quinolone form where the C4-OH is a C4=O (keto) group and the nitrogen atom is protonated (N-H).

N-H Vibrational Modes: If a significant population of the zwitterionic or quinolone tautomer exists, an N-H stretching vibration would be observed. This typically appears as a broad band in the 3400-3200 cm⁻¹ region, often broadened and shifted by hydrogen bonding.

Intramolecular Hydrogen Bonding: The presence of multiple hydrogen bond donors (-OH, -COOH, N-H) and acceptors (N, C=O, -OH) suggests a complex network of intramolecular hydrogen bonds. These interactions are key signatures in the vibrational spectrum. For instance, the hydrogen bond between the 4-OH group and the carbonyl oxygen of the carboxylic acid would lower the C=O stretching frequency. Similarly, a hydrogen bond between the 5-OH group and the quinoline nitrogen would broaden and shift the 5-OH stretching band to a lower wavenumber. These bonding patterns significantly contribute to the thermodynamic stability of the molecule's conformation.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| O-H Stretch (Carboxylic Dimer) | 3300 - 2500 | Strong, Very Broad | Overlaps with C-H stretching bands. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Sharp peaks on top of the broad O-H band. |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong | Position influenced by conjugation and H-bonding. |

| C=C & C=N Stretch (Ring) | 1650 - 1450 | Medium to Strong | Multiple bands expected for the quinoline ring system. |

| O-H Bend (Carboxylic) | 1440 - 1395 | Medium, Broad | In-plane bending. |

| C-O Stretch (Carboxylic) | 1320 - 1210 | Strong | Coupled with O-H bending. |

| C-O Stretch (Phenolic) | 1260 - 1180 | Medium to Strong | From C4-OH and C5-OH groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemical Assignment

NMR spectroscopy is indispensable for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D NMR techniques would allow for the complete assignment of all proton and carbon signals of this compound.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the protons on the quinoline ring. The proton at the C2 position is expected to be a singlet in the downfield region (around 8.5-9.0 ppm) due to the deshielding effect of the adjacent nitrogen and the carboxylic acid group. The protons on the benzo- part of the quinoline ring (H6, H7, H8) would appear as doublets or triplets in the aromatic region (7.0-8.5 ppm), with coupling patterns revealing their connectivity. The hydroxyl and carboxylic acid protons would likely appear as broad singlets that are exchangeable with D₂O. The carboxylic proton is expected to be highly deshielded, appearing far downfield (>12 ppm).

¹³C NMR: The ¹³C NMR spectrum would display ten distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the 165-175 ppm range. The carbon atoms bonded to hydroxyl groups (C4, C5) and the nitrogen atom (C2, C8a) would also be significantly deshielded. Carbons of the quinoline ring would resonate in the 110-150 ppm range.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (³J) couplings, confirming the positions of adjacent protons on the benzene (B151609) ring (e.g., H6-H7, H7-H8). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each protonated carbon in the quinoline ring (C2-H2, C6-H6, C7-H7, C8-H8). columbia.edu

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

| 2 | ~8.7 (s) | ~145 | H2 -> C3, C4, C8a |

| 3 | - | ~115 | - |

| 4 | - | ~160 | - |

| 4a | - | ~140 | - |

| 5 | - | ~155 | - |

| 6 | ~7.5 (d) | ~120 | H6 -> C4a, C5, C8 |

| 7 | ~7.8 (t) | ~135 | H7 -> C5, C6, C8, C8a |

| 8 | ~7.6 (d) | ~118 | H8 -> C4a, C6, C7 |

| 8a | - | ~148 | - |

| COOH | >12 (br s) | ~170 | COOH -> C2, C3, C4 |

| 4-OH | broad | - | 4-OH -> C3, C4, C4a |

| 5-OH | broad | - | 5-OH -> C4a, C5, C6 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₇NO₄), the exact mass is 205.0375 u.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) would be characteristic of the quinoline carboxylic acid structure.

Molecular Ion (M⁺•): A prominent molecular ion peak at m/z 205 would be expected, especially with soft ionization techniques like ESI.

Key Fragmentation Pathways: Aromatic carboxylic acids typically undergo characteristic fragmentation. libretexts.org

Loss of H₂O: A peak at m/z 187 ([M-18]⁺) from the loss of a water molecule, likely involving the carboxylic acid and an adjacent hydroxyl group.

Loss of COOH radical: A peak at m/z 160 ([M-45]⁺) corresponding to the loss of the entire carboxyl group.

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, which would lead to a fragment at m/z 161 ([M-44]⁺).

Loss of CO: Subsequent loss of carbon monoxide from fragment ions is also common for phenolic compounds, leading to further fragmentation. For instance, the [M-COOH]⁺ ion could lose CO to give a fragment at m/z 132.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Elucidation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The quinoline ring is an extended chromophore, and its absorption spectrum is sensitive to substituents.

The spectrum of this compound is expected to show multiple absorption bands in the UV and possibly the near-visible region, corresponding to π→π* and n→π* transitions. libretexts.org

π→π Transitions:* The highly conjugated quinoline system will give rise to intense π→π* transitions. These are typically observed as multiple bands between 250-400 nm. The hydroxyl groups, acting as auxochromes, will cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted quinoline-3-carboxylic acid.

n→π Transitions:* Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, typically at longer wavelengths than the most intense π→π* bands.

Solvent and pH Effects: The absorption maxima (λ_max) would be sensitive to solvent polarity and pH. In basic solutions, deprotonation of the phenolic and carboxylic acid groups would lead to a more extended conjugated system, resulting in a significant bathochromic shift. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and torsional angles for this compound.

Molecular Conformation: The analysis would confirm the planarity of the quinoline ring system and the orientation of the carboxylic acid and hydroxyl substituents.

Tautomerism: X-ray diffraction would definitively establish the dominant tautomeric form in the crystal lattice—whether it exists in the 4-hydroxy form or the 4-keto (quinolone) zwitterionic form. Studies on similar hydroxyquinoline carboxylic acids suggest that zwitterionic forms are often present in the solid state.

Intermolecular Interactions: A key outcome of this analysis would be the detailed mapping of intermolecular interactions. A rich network of hydrogen bonds is expected, involving the carboxylic acid groups (forming classic R₂²(8) dimer motifs), the hydroxyl groups, and the quinoline nitrogen. Furthermore, π-π stacking interactions between the planar quinoline rings of adjacent molecules would likely play a significant role in the crystal packing. helsinki.fi These non-covalent interactions govern the material's solid-state properties, such as melting point and solubility.

The existing computational chemistry literature investigates related but structurally distinct quinoline derivatives. While these studies provide insights into the general chemical properties of the quinoline scaffold, their specific findings regarding optimized geometries, electronic properties, and reactivity are unique to the molecules studied and cannot be extrapolated to accurately describe this compound.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict, compound-specific outline provided in the instructions. Fulfilling the request would require fabricating data, which is contrary to the principles of scientific accuracy.

Theoretical and Computational Chemistry of 4,5 Dihydroxyquinoline 3 Carboxylic Acid

Topological Analysis of Electron Density (Atoms in Molecules - AIM Theory) for Intramolecular Hydrogen Bonds

The quantum theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous framework for analyzing the electronic structure of molecules and characterizing chemical bonding, including non-covalent interactions like hydrogen bonds. mdpi.com This theory is based on the topological analysis of the electron density, a quantum mechanical observable. mdpi.com Within the AIM framework, the presence of a bond is indicated by a bond critical point (BCP), a specific point in the electron density distribution between two interacting atoms. mdpi.com

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly insightful for understanding the nature and strength of chemical bonds. A high value of ρ at the BCP suggests a significant accumulation of electron density, which is characteristic of a covalent bond. The sign of the Laplacian of the electron density (∇²ρ) at the BCP distinguishes between different types of interactions. A negative value of ∇²ρ indicates a shared interaction, typical of covalent bonds, where electron density is concentrated in the internuclear region. Conversely, a positive ∇²ρ signifies a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

In the context of 4,5-Dihydroxyquinoline-3-carboxylic acid and related quinolone derivatives, AIM theory is employed to investigate the details of intramolecular hydrogen bonds, particularly the one formed between the carboxylic acid group and a nearby carbonyl or hydroxyl group. mdpi.com These intramolecular hydrogen bonds can significantly influence the molecule's conformation, stability, and ultimately its biological activity.

A detailed study on a series of quinolone carboxylic acid derivatives has utilized AIM analysis to characterize the intramolecular O–H•••O hydrogen bond. mdpi.com The analysis focuses on the BCPs associated with these hydrogen bonds. The electron density (ρ) and its Laplacian (∇²ρ) at these points provide quantitative measures of the bond's strength and nature. For instance, a comparison of the electron densities at the BCPs of the covalent O-H bond and the O•••O hydrogen bond reveals the relative strength of the non-covalent interaction. In some quinolone derivatives, the electron density at the hydrogen bond BCP is only 4–5 times lower than that of the covalent O-H bond, indicating a relatively strong hydrogen bond, which is partly attributed to its participation in a stable six-membered quasi-ring. mdpi.com

The following table presents representative data from an AIM analysis of the intramolecular hydrogen bonds in several quinolone carboxylic acid derivatives, which serve as a model for understanding the interactions within this compound. The data includes the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) of the intramolecular hydrogen bridges.

| Compound | Intramolecular Hydrogen Bond | ρ(r) at BCP (e·a₀⁻³) | ∇²ρ(r) at BCP (e·a₀⁻⁵) |

|---|---|---|---|

| Compound 1 | O–H•••O | 0.046 | 0.141 |

| Compound 2 | O–H•••O | 0.047 | 0.142 |

| Compound 3 | O–H•••O | 0.048 | 0.146 |

| Compound 4 | O–H•••O | 0.046 | 0.140 |

| Compound 5 | O–H•••O | 0.049 | 0.148 |

Computational Modeling for Structure-Activity Relationship (SAR) Studies

Computational modeling plays a pivotal role in modern drug discovery by establishing quantitative structure-activity relationships (QSAR). QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For quinolone derivatives, including this compound, QSAR studies are instrumental in understanding the structural features that govern their therapeutic effects, such as antibacterial, antiviral, and anticancer activities. nih.govnih.govresearchgate.net

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors are numerical representations of the chemical structure, encoding information about the molecule's topological, geometrical, electronic, and physicochemical properties. Finally, statistical methods are employed to build a mathematical model that relates the descriptors to the biological activity.

Various computational techniques are used in QSAR modeling of quinolone derivatives. Multiple Linear Regression (MLR) is a common approach used to develop linear models. rjpbcs.com To select the most relevant descriptors from a large pool, heuristic methods like the Genetic Algorithm (GA) can be coupled with MLR. rjpbcs.com A QSAR study on a series of 85 quinolone derivatives with antibacterial activity against E. coli successfully developed a linear model using a genetic algorithm for descriptor selection. rjpbcs.com

Beyond linear models, more complex machine learning and deep learning approaches are also being applied to QSAR. nih.gov These methods can capture non-linear relationships between molecular structure and activity, potentially leading to more predictive models. nih.gov

The descriptors found to be important in QSAR studies of quinolones provide insights into their mechanism of action. For example, studies have shown that the enzyme inhibition activities of 4-hydroxyquinoline-3-carboxylic acids are significantly correlated with first-order valence molecular connectivity (¹χᵛ) and van der Waals volume (Vw). researchgate.net Such correlations suggest that both the electronic structure and the size and shape of the molecule are crucial for its biological function. researchgate.net

In a QSAR study on 4-quinoline carboxylic acid derivatives as inhibitors of vesicular stomatitis virus replication, a highly predictive model was obtained using alignment-independent descriptors. researchgate.net The model was validated using leave-one-out cross-validation and an external test set, demonstrating its robustness. researchgate.net Such validated models can be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources in the drug development process. researchgate.net

The following table summarizes different computational approaches and key findings from SAR studies on quinolone derivatives, which are applicable to understanding the structure-activity landscape of this compound.

| Computational Method | Biological Activity Studied | Key Findings/Important Descriptors | Reference |

|---|---|---|---|

| Multiple Linear Regression (MLR) with Genetic Algorithm (GA) | Antibacterial (E. coli) | Development of a predictive linear QSAR model. | rjpbcs.com |

| Linear Discriminant Analysis (LDA) and 3D-Pharmacophore Modeling | Antimalarial (P. falciparum) | Essential structural requirements include hydrogen bond acceptors and aromatic rings. | nih.gov |

| QSAR with Partial Least Squares (PLS) | Antiviral (Vesicular Stomatitis Virus) | A highly descriptive and predictive model was obtained (r² = 0.913). | researchgate.net |

| QSAR with Molecular Connectivity and van der Waals Volume | Enzyme Inhibition (Malate and Lactate Dehydrogenase) | Activity is significantly correlated with first-order valence molecular connectivity and van der Waals volume. | researchgate.net |

| Machine Learning and Deep Learning QSAR | P-glycoprotein Inhibition (Cancer Multidrug Resistance) | A CatBoost-based model achieved high predictive quality (R² = 95%). | nih.gov |

Derivatization Chemistry and Functionalization Strategies of 4,5 Dihydroxyquinoline 3 Carboxylic Acid

Chemical Modifications at the Carboxylic Acid Moiety (e.g., formation of esters, amides, hydrazides)

The carboxylic acid group at the C-3 position is a primary site for chemical modification, readily allowing for the synthesis of various derivatives such as esters, amides, and hydrazides. These modifications are fundamental for creating analogue libraries and altering the pharmacokinetic properties of the parent compound.

Esterification: The conversion of the carboxylic acid to its corresponding ester is a common initial step for further derivatization or to enhance lipophilicity. Standard esterification methods, such as Fischer-Speier esterification using an alcohol (e.g., methanol or ethanol) under acidic catalysis (e.g., H₂SO₄), are frequently employed. For instance, ethyl 4-hydroxyquinoline-3-carboxylate can be synthesized and subsequently used as a key intermediate. mdpi.com Hydrolysis of these esters, typically under basic conditions using sodium hydroxide (B78521), readily regenerates the carboxylic acid. mdpi.com

Amide Formation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid. Common methods include conversion to an acyl chloride or the use of coupling reagents like O-benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (HBTU). ucl.ac.be These amide derivatives are crucial in drug design, as the amide bond can form key hydrogen bond interactions with biological targets.

Hydrazide Synthesis: Hydrazides are typically prepared from the corresponding esters by reaction with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like dimethylformamide (DMF). mdpi.com This reaction proceeds smoothly and provides a versatile hydrazide intermediate that can be further functionalized to create more complex molecules, such as pyrazole derivatives. mdpi.com

The following table summarizes common modifications at the carboxylic acid moiety:

Table 1: Derivatization of the Carboxylic Acid Moiety

| Derivative Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Ester | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄), Reflux | -COOR |

| Amide | Amine (R-NH₂), Coupling agent (e.g., HBTU), DMF | -CONHR |

| Hydrazide | Hydrazine hydrate (NH₂NH₂·H₂O), from corresponding ester, DMF | -CONHNH₂ |

Selective Functionalization of the Hydroxyl Groups

The presence of two hydroxyl groups at the C-4 and C-5 positions presents a significant challenge for selective functionalization due to their similar reactivity. Achieving regioselectivity often requires careful control of reaction conditions or the use of protecting group strategies.

The C-4 hydroxyl group is part of a vinylogous acid system, influencing its acidity and nucleophilicity compared to the phenolic C-5 hydroxyl group. This inherent electronic difference can sometimes be exploited for selective reactions. However, in many cases, a mixture of O-alkylated or O-acylated products at both positions is obtained. nih.gov

To achieve selectivity, one hydroxyl group can be protected while the other is functionalized. For example, selective protection of the C-5 hydroxyl group would allow for specific modification of the C-4 hydroxyl, and vice-versa. Common protecting groups for phenols, such as benzyl or silyl ethers, could be employed, followed by deprotection after the desired modification has been achieved.

In related quinolinone systems, studies on alkylation have shown that the reaction can yield a mixture of O- and N-alkylated products, with the ratio depending on the reaction conditions. mdpi.com This highlights the competitive nature of reactive sites within the heterocyclic system and underscores the need for optimized, selective protocols when dealing with multiple functional groups like the two hydroxyls in 4,5-dihydroxyquinoline-3-carboxylic acid.

Introduction of Halogen and Other Electron-Modulating Substituents

The introduction of halogens (F, Cl, Br, I) and other substituents that modulate the electron density of the quinoline (B57606) ring is a critical strategy for fine-tuning the molecule's properties. These groups can influence acidity, lipophilicity, and metabolic stability, and can also serve as handles for further cross-coupling reactions.

Halogenation of the quinoline ring typically proceeds via electrophilic aromatic substitution. The positions most susceptible to attack are dictated by the directing effects of the existing substituents, primarily the powerful activating and ortho-, para-directing hydroxyl groups. For hydroxyquinolines, halogenation is often directed to the C-5 and C-7 positions of the benzene (B151609) ring portion. researchgate.net Metal-free protocols using reagents like trihaloisocyanuric acid have been developed for the regioselective halogenation of the C-5 position in 8-substituted quinolines. rsc.org N-halosuccinimides (NCS, NBS, NIS) are also common halogenating agents. nih.gov

Besides halogens, other electron-modulating groups can be introduced. Nitration, typically using nitric acid in a sulfuric acid medium, can install an electron-withdrawing nitro (-NO₂) group. Other groups like trifluoromethyl (-CF₃) can also be incorporated into the quinoline scaffold. google.com The specific conditions and resulting regiochemistry depend heavily on the substrate and the chosen methodology. nih.govgoogle.com

Table 2: Examples of Ring Functionalization with Electron-Modulating Groups

| Reaction | Reagents | Position(s) Functionalized | Substituent |

|---|---|---|---|

| Halogenation | N-Halosuccinimide (NXS) or Trihaloisocyanuric acid | C-5, C-7 | -Cl, -Br, -I |

| Nitration | HNO₃, H₂SO₄ | Varies based on directing groups | -NO₂ |

Regioselective Functionalization of the Quinoline Heterocyclic System

Beyond classical electrophilic substitution, modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the regioselective functionalization of otherwise unreactive positions on the quinoline core. mdpi.com These strategies offer a powerful and atom-economical way to introduce a wide range of substituents with high precision.

The nitrogen atom in the quinoline ring can act as an endogenous directing group, guiding a metal catalyst to activate a specific C-H bond. This has been exploited for functionalization at various positions:

C-2 Functionalization: The position adjacent to the ring nitrogen is a common site for C-H activation. Palladium-catalyzed reactions, for example, have been used for the C-2 arylation of quinoline N-oxides. mdpi.com

C-8 Functionalization: The C-8 C-H bond can be activated through chelation assistance from the quinoline nitrogen. This allows for the introduction of aryl, alkyl, and other groups at this position.

Remote C-5 Functionalization: While direct activation of the C-5 position is more challenging, specialized directing groups or reaction conditions have been developed to achieve this transformation, providing access to substitution patterns that are difficult to obtain through other means. rsc.org

These advanced methods bypass the need for pre-functionalized substrates (e.g., halogenated quinolines) and allow for the direct installation of diverse functional groups, which is highly valuable for the construction of derivative libraries. mdpi.com

Convergent and Divergent Synthesis Approaches for Analogue Libraries

The development of analogue libraries of this compound is essential for systematic structure-activity relationship (SAR) studies. Both convergent and divergent synthetic strategies are employed to achieve this chemical diversity.

A divergent synthesis approach begins with a common core intermediate—in this case, the this compound scaffold—which is then subjected to a variety of reactions to generate a library of unique analogues. For example, the core could be subjected to various halogenation, nitration, or C-H functionalization reactions to modify the ring system. Simultaneously, the carboxylic acid moiety can be converted into a diverse set of esters and amides. mdpi.com This approach is efficient for rapidly exploring the chemical space around a central scaffold.

A convergent synthesis strategy involves the late-stage assembly of complex molecules from several independently prepared fragments. In the context of quinoline derivatives, this could involve synthesizing substituted anilines and various dicarbonyl compounds separately. These fragments are then combined in a final step, for instance, through a Pfitzinger or Gould-Jacobs reaction, to form the desired quinoline library. mdpi.comnih.gov Modern variations often use palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to attach diverse fragments to a pre-functionalized quinoline core, allowing for the rapid generation of analogues with varied substituents. nih.gov This method is particularly useful when significant variation is desired at multiple positions of the molecule.

Coordination Chemistry and Metal Complexation of 4,5 Dihydroxyquinoline 3 Carboxylic Acid

Design Principles for Dihydroxyquinoline Carboxylic Acids as Chelating Ligands

The efficacy of dihydroxyquinoline carboxylic acids as chelating agents is rooted in fundamental principles of coordination chemistry. The core design involves a stable aromatic scaffold functionalized with multiple Lewis basic donor atoms—typically nitrogen and oxygen—positioned to form stable chelate rings with a central metal ion.

The primary design features of ligands like 4,5-dihydroxyquinoline-3-carboxylic acid include:

Multidenticity: The presence of the quinoline (B57606) nitrogen, two hydroxyl groups (at the 4- and 5-positions), and a carboxylic acid group (at the 3-position) offers multiple points of attachment for a metal ion. This allows the ligand to act as a bidentate, tridentate, or even polydentate agent, leading to thermodynamically stable complexes.

Chelate Ring Formation: The arrangement of donor atoms is crucial. The quinoline nitrogen and the 4-hydroxy group are suitably positioned to form a stable five-membered ring upon coordination to a metal ion. Similarly, the 4- and 5-hydroxyl groups can form a five-membered chelate ring, while the 4-hydroxyl and 3-carboxylate groups can also engage in chelation. The formation of these five- or six-membered rings is entropically favored and is a hallmark of potent chelators like 8-hydroxyquinoline. researchgate.netnih.gov

Hard and Soft Acid-Base Theory: The oxygen donors (from hydroxyl and carboxylate groups) are "hard" bases, making them particularly effective at coordinating with "hard" acids like Fe(III), Co(II), and Zn(II). The quinoline nitrogen is a borderline base, adding versatility to the ligand's coordination capabilities.

Structural Rigidity: The planar, rigid structure of the quinoline ring reduces the conformational flexibility of the ligand, minimizing the entropic penalty upon complexation and contributing to the stability of the resulting metal complex.

These principles collectively designate this compound as a highly promising candidate for forming stable and structurally diverse metal complexes.

Synthesis and Characterization of Metal Complexes (e.g., with Fe(III), Co(II), Cu(II), Zn(II), Ir(III) ions)

The synthesis of metal complexes with quinoline-based ligands typically involves straightforward solution-phase reactions. A general and effective method is the direct reaction of the ligand with a suitable metal salt in a solvent. nih.govacs.org For this compound, a typical synthesis would involve dissolving the ligand in a solvent such as ethanol (B145695), methanol, or DMF, followed by the addition of a metal salt (e.g., FeCl₃, CoCl₂, Cu(NO₃)₂, Zn(OAc)₂) dissolved in the same or a different solvent like water. nih.govutripoli.edu.ly

The reaction mixture is often heated under reflux for several hours to ensure complete complex formation. nih.govuobaghdad.edu.iq The resulting metal complex, which is often insoluble in the reaction medium, precipitates out upon cooling and can be isolated by filtration, washed with appropriate solvents to remove unreacted starting materials, and dried. utripoli.edu.lyuobaghdad.edu.iq The stoichiometry of the final product (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio) can be controlled by adjusting the molar ratios of the reactants.

Table 1: Typical Synthesis Conditions for Metal Complexes with Quinoline-based Ligands

| Metal Ion | Typical Metal Salt | Ligand Solvent | Reaction Conditions | Expected Geometry |

| Fe(III) | FeCl₃·6H₂O | Ethanol | Reflux, 12 h | Octahedral |

| Co(II) | CoCl₂·6H₂O | Ethanol/Water | Reflux, 4-12 h | Tetrahedral/Octahedral |

| Cu(II) | Cu(OAc)₂·H₂O | Ethanol | Stirring/Reflux, 2-4 h | Square Planar/Octahedral |

| Zn(II) | ZnCl₂ | Methanol/Water | Stirring, 2 h | Tetrahedral |

Characterization of the newly synthesized complexes is performed using a suite of analytical techniques. Elemental analysis provides the empirical formula, while molar conductivity measurements in solvents like DMF can distinguish between electrolytic and non-electrolytic complexes. utripoli.edu.lymdpi.com Further structural elucidation is achieved through the spectroscopic methods detailed in section 7.4.

Determination of Binding Modes and Coordination Geometries in Metal-Ligand Assemblies

The versatility of this compound allows for a variety of binding modes, leading to diverse coordination geometries. The specific mode depends on factors such as the nature of the metal ion, the pH of the reaction medium (which dictates the deprotonation state of the hydroxyl and carboxylic acid groups), and the metal-to-ligand ratio.

Possible binding modes for this ligand include:

Bidentate Chelation:

Through the quinoline nitrogen and the deprotonated 4-hydroxy oxygen (N, O).

Through the deprotonated 4- and 5-hydroxy oxygens (O, O).

Through the deprotonated 4-hydroxy oxygen and a carboxylate oxygen (O, O).

Tridentate Chelation: Involving the quinoline nitrogen, the 4-hydroxy oxygen, and a carboxylate oxygen (N, O, O).

Bridging Coordination: The carboxylate group is well-known for its ability to bridge two metal centers in various ways (syn-syn, syn-anti). nih.govuu.nlrsc.org The hydroxyl groups could also potentially act as bridging ligands between adjacent metal ions.

These varied binding possibilities can result in mononuclear complexes, where a central metal ion is coordinated by one or more ligand molecules, or polynuclear structures. The coordination geometry around the metal center is determined by its electronic configuration and coordination number. For instance, Fe(III) and Co(II) complexes are often octahedral, while Cu(II) can adopt square planar or distorted octahedral geometries, and Zn(II) typically favors a tetrahedral arrangement. utripoli.edu.lyuobaghdad.edu.iqnih.gov

Spectroscopic Probes of Metal-Ligand Interactions (e.g., FT-IR, UV-Vis, NMR, X-ray diffraction)

Spectroscopic techniques are indispensable for characterizing the formation and structure of metal-ligand complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify which functional groups of the ligand are involved in coordination. The broad O-H stretching band of the free ligand (typically >3000 cm⁻¹) is expected to disappear or diminish significantly upon deprotonation and coordination to the metal ion. utripoli.edu.lyuobaghdad.edu.iq The sharp C=O stretching vibration of the carboxylic acid group (around 1700 cm⁻¹) would be replaced by asymmetric and symmetric stretching bands of the coordinated carboxylate group (COO⁻) at lower frequencies, confirming its participation in bonding. researchgate.net Shifts in the C=N and C-O stretching vibrations of the quinoline ring would also provide evidence of coordination. utripoli.edu.ly

Table 2: Expected FT-IR Spectral Changes Upon Complexation

| Functional Group | Free Ligand Wavenumber (cm⁻¹) (Approx.) | Change Upon Complexation |

| O-H (Hydroxyl & Carboxylic) | 3400 - 2500 (broad) | Disappears or weakens |

| C=O (Carboxylic Acid) | 1720 - 1700 | Disappears |

| COO⁻ (asymmetric stretch) | N/A | Appears (1650 - 1550) |

| COO⁻ (symmetric stretch) | N/A | Appears (1440 - 1360) |

| C=N (Quinoline) | 1620 - 1580 | Shifts to lower or higher frequency |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the ligand's structure. In the context of complexation, the most telling sign in the ¹H NMR spectrum is the disappearance of the acidic proton signals from the -OH and -COOH groups upon coordination with a metal ion in a deuterated solvent like DMSO-d₆. utripoli.edu.ly

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. nih.gov This technique allows for the unambiguous determination of the binding mode of the ligand and the coordination environment of the metal ion, confirming whether the structure is monomeric, dimeric, or polymeric. mdpi.com

Formation of Supramolecular Structures and Coordination Polymers

The multidentate nature of this compound makes it an ideal building block (or "linker") for the construction of coordination polymers and supramolecular assemblies. Coordination polymers are extended networks of metal ions (nodes) connected by organic ligands. nih.gov

This ligand can promote the formation of such extended structures in several ways:

Bridging Ligand: The carboxylate group can act as a bridge between two metal centers, propagating a 1D, 2D, or 3D network. nih.govmdpi.com

Hydrogen Bonding: The hydroxyl groups, even if not directly coordinated to a primary metal center, can form strong intermolecular hydrogen bonds with adjacent complex units, assembling them into higher-order supramolecular architectures. nih.gov

The combination of direct coordination bonds, hydrogen bonding, and π–π interactions can lead to the formation of complex and robust three-dimensional frameworks with potentially interesting properties for applications in materials science. nih.govnih.gov

Applications in Advanced Materials and Catalysis

Design and Synthesis of Functional Materials Incorporating Dihydroxyquinoline Carboxylic Acid Scaffolds

The 4,5-dihydroxyquinoline-3-carboxylic acid structure is an exemplary building block, or "ligand," for the synthesis of higher-order functional materials such as coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.orgbldpharm.commdpi.com The nitrogen atom of the quinoline (B57606) ring, along with the oxygen atoms from the two hydroxyl groups and the carboxylic acid, can act as multiple coordination points to bind with metal ions. This allows for the construction of one-, two-, or three-dimensional networks where the metal ions act as nodes and the quinoline molecules act as linkers. researchgate.netnih.gov

The synthesis of such materials typically involves solvothermal or hydrothermal methods, where the quinoline ligand and a metal salt are heated in a solvent, leading to the self-assembly of the crystalline framework. The final structure and properties of the material—such as pore size, stability, and functionality—can be precisely tuned by controlling the reaction conditions and the choice of metal ion. mdpi.com

Derivatives of 8-hydroxyquinoline, a structural isomer, have been successfully used to assemble robust MOFs with tunable luminescent properties, demonstrating the principle that hydroxyquinoline-based ligands are highly effective in creating functional porous materials. acs.orgnih.gov Similarly, quinoline carboxylic acids have been incorporated into novel 2D coordination polymers with interesting photoluminescent properties. mdpi.com More recently, the direct synthesis of quinolinecarboxylic acid-linked Covalent Organic Frameworks (QCA-COFs) has been achieved through a one-pot Doebner multicomponent reaction, showcasing a novel route to porous organic materials with intrinsic acidic and basic sites suitable for applications like pollutant removal. mdpi.com The multiple functional groups on the this compound scaffold make it a highly promising candidate for developing new CPs and MOFs with tailored properties for gas storage, separation, or sensing. researchgate.net

Investigation of Catalytic Activity of Metal Complexes Derived from this compound

The ability of hydroxyquinoline carboxylic acids to form stable chelate complexes with a wide range of metal ions is central to their application in catalysis. chemimpex.com By binding to a metal center, the ligand can modulate its electronic properties and stabilize specific oxidation states, thereby creating a highly active and selective catalytic site.

While catalytic studies specifically using this compound are not extensively documented, numerous examples with related quinoline structures highlight the potential. Copper complexes incorporating quinoline carboxylate ligands have been shown to be effective catalysts for a variety of important organic transformations. These include:

Chan-Lam Coupling: Forming carbon-nitrogen bonds, a crucial reaction in pharmaceutical synthesis. mdpi.com

Oxidative Coupling: Synthesizing axially chiral molecules like BINOLs, which are important ligands in asymmetric catalysis. acs.org

Photocatalysis: Driving reactions like the chlorosulfonylation of olefins using visible light, offering a green chemistry approach. uni-regensburg.de

Furthermore, manganese (Mn) complexes are well-known for their role in oxidation catalysis. Although not using a quinoline ligand, studies on Mn(III) complexes with similar N/O-donor Schiff base ligands demonstrate potent catalytic activity in the aerobic oxidation of substrates like o-aminophenol and catechols. nih.gov Given that the 4,5-dihydroxyquinoline moiety resembles a catechol unit, its metal complexes are strong candidates for mediating similar selective oxidation reactions.

| Metal Center | Ligand Type | Catalytic Reaction | Significance |

|---|---|---|---|

| Copper (Cu) | Quinoline Carboxylate | Chan-Lam Coupling | Forms C-N bonds for pharmaceutical synthesis. mdpi.com |

| Copper (Cu) | Axially Chiral Quinoline-2-Carboxylic Acid | Asymmetric Oxidative Coupling | Creates chiral ligands for other reactions. acs.org |

| Copper (Cu) | Amino Quinoline | Photocatalytic Chlorosulfonylation | Utilizes light to drive atom transfer radical additions. uni-regensburg.de |

| Manganese (Mn) | Schiff Base (N/O donor) | Aerobic Oxidation of Phenols/Catechols | Mimics biological enzymes for selective oxidation. nih.gov |

Understanding the reaction mechanism is key to optimizing a catalyst's performance. For metal complexes derived from quinoline-type ligands, the mechanism is highly dependent on the metal and the specific reaction.

In many copper-catalyzed reactions, the catalytic cycle involves the shuttling of the copper ion between its Cu(I) and Cu(II) oxidation states. For instance, in photocatalytic atom transfer radical additions, a stable Cu(II) complex (pre-catalyst) can be irradiated with visible light to generate the catalytically active Cu(I) species. uni-regensburg.de This Cu(I) center then interacts with the substrate to initiate the radical reaction, after which it is regenerated to complete the cycle.

For oxidation reactions, such as the aerobic oxidation of catechols catalyzed by manganese complexes, a proposed general mechanism involves several key steps. nih.gov First, the catechol substrate coordinates to the Mn(III) center of the complex. This is followed by an intramolecular electron transfer, where the catechol is oxidized to a semiquinone radical and the metal is reduced to Mn(II). Molecular oxygen can then re-oxidize the manganese center back to Mn(III), allowing the cycle to continue. Mass spectrometry and electron paramagnetic resonance (EPR) spectroscopy are powerful tools used to detect these transient intermediates and provide evidence for the proposed mechanistic pathways. nih.gov

Potential as Components in Optical Switches and Sensors

The quinoline ring system is an excellent fluorophore due to its rigid, planar, and conjugated aromatic structure. mdpi.comrsc.org These intrinsic photophysical properties make quinoline derivatives, including this compound, highly attractive for the development of fluorescent sensors and optical switches. The principle behind a fluorescent sensor is that the binding of a specific analyte (like a metal ion) to the quinoline scaffold causes a predictable change in its fluorescence properties, such as intensity (quenching or enhancement) or color (wavelength shift). mdpi.com

This change is often mediated by photophysical processes such as:

Photoinduced Electron Transfer (PET): The analyte binds to a receptor unit attached to the fluorophore, which can quench the fluorescence.

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can restrict molecular vibrations and rotations, leading to a significant increase in fluorescence emission.

Numerous studies have demonstrated the successful application of quinoline derivatives as highly sensitive and selective fluorescent sensors for various metal ions, including Fe³⁺ and Zn²⁺. mdpi.comrsc.orgacs.org The hydroxyl and carboxylic acid groups on the this compound molecule provide ideal binding sites for metal cations. Upon chelation, the electronic structure of the molecule would be perturbed, leading to a distinct optical response. Furthermore, MOFs constructed from luminescent hydroxyquinoline ligands can also function as chemical sensors, where the analyte interacts with the framework to modulate its light emission. acs.orgnih.gov This dual functionality as both a building block and an active sensing component underscores the potential of this compound in creating advanced optical materials.

Evaluation as Antioxidant Additives in Material Science

In material science, antioxidants are crucial additives used to protect organic materials like polymers, plastics, and coatings from degradation caused by heat, oxygen, and UV radiation. mdpi.com While the biological antioxidant properties of quinolines are studied, their application as material stabilizers is also an area of significant interest.

Derivatives of the closely related 4-hydroxyquinoline-3-carboxylic acid have been patented as highly effective light stabilizers for a range of organic materials. google.com These compounds function primarily as UV absorbers; they possess strong absorption bands in the UV region, allowing them to harmlessly dissipate UV energy that would otherwise break chemical bonds within the polymer and initiate degradation. google.comnih.gov

The this compound structure is particularly promising for this application for two key reasons:

Enhanced UV Absorption: The extended conjugation and multiple hydroxyl groups are expected to contribute to strong UV absorption, a primary requirement for a light stabilizer.

Radical Scavenging: The two phenolic hydroxyl groups (at positions 4 and 5) are classic functional groups for radical-scavenging antioxidants. They can donate a hydrogen atom to neutralize highly reactive free radicals that propagate degradation, a mechanism well-established for phenolic antioxidants like Irganox 1076. mdpi.com The presence of two such groups could lead to enhanced antioxidant activity compared to mono-hydroxy derivatives.

The effectiveness of these additives is evaluated by incorporating them into a polymer matrix and subjecting the material to accelerated aging conditions (e.g., high temperature and intense UV light) and monitoring properties like color change, brittleness, and loss of mechanical strength.

| Material Category | Specific Examples |

|---|---|

| Plastics / Polymers | Polyolefins (Polyethylene, Polypropylene), Polystyrene, PVC, Polyesters |

| Coatings | Paints, Varnishes, Lacquers |

| Other Organics | Oils, Waxes, Cosmetic Formulations |

Exploration of Biological Target Interactions of 4,5 Dihydroxyquinoline 3 Carboxylic Acid and Its Derivatives

Molecular Docking and Simulation Studies of Ligand-Biomacromolecule Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating the potential binding modes and affinities of 4,5-dihydroxyquinoline-3-carboxylic acid derivatives with various biological targets. These in silico studies provide critical insights into the structure-activity relationships that govern their biological effects.

S. aureus tyrosyl-tRNA synthetase (TyrRS): Staphylococcus aureus TyrRS is a crucial enzyme in bacterial protein synthesis, making it an attractive target for novel antibacterial agents. nii.ac.jpasianpubs.org Molecular docking studies have explored how quinoline (B57606) derivatives fit into the enzyme's active site. asianpubs.orgnih.govresearchgate.net The binding is often characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues. nii.ac.jpresearchgate.net For instance, the carboxylic acid group of the quinoline scaffold can form crucial hydrogen bonds with residues like Tyr36 and Asp177, while the quinoline ring itself may engage in hydrophobic interactions with residues such as Leu70. nii.ac.jp These interactions are thought to stabilize the ligand-enzyme complex, leading to inhibition of the enzyme's function. researchgate.net

*HIV-1 integrase (IN): HIV-1 integrase is a key enzyme in the retroviral life cycle, responsible for inserting the viral DNA into the host genome. nih.gov The active site of HIV-1 IN contains two essential magnesium ions (Mg²⁺). nih.gov Derivatives of 4-oxoquinoline-3-carboxylic acid have been designed to act as inhibitors by chelating these metal ions. nih.govnih.gov The 4-oxo and 3-carboxyl groups on the quinoline ring are perfectly positioned to form a pharmacophore that binds to the divalent metal ions in the catalytic site, a mechanism shared by successful integrase inhibitors like elvitegravir. nih.govmdpi.com Molecular docking simulations have shown that in addition to metal chelation, these compounds can form hydrogen bonds and π-stacking interactions with active site residues such as Gln148, Gly140, and Glu152, further enhancing their inhibitory potency. mdpi.com

*Tumor Necrosis Factor-α Converting Enzyme (TACE): While specific docking studies for this compound with TACE are not extensively detailed in the available literature, the broader class of quinoline derivatives has been investigated as inhibitors of metalloproteinases. The common inhibitory mechanism involves the chelation of the catalytic zinc ion in the enzyme's active site. It is plausible that the dihydroxy- and carboxylic acid moieties could participate in similar interactions within the TACE active site.